Methyl 2-(2-fluorophenyl)propanoate
Description
Significance of Fluorine Substitution in Organic Molecules
The introduction of fluorine into organic molecules imparts profound changes to their properties. google.com Fluorine is the most electronegative element, and its presence can significantly alter a molecule's electronic environment, acidity, basicity, and dipole moment. spectrabase.comgoogle.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. google.comsigmaaldrich.com
In medicinal chemistry, fluorine substitution is a widely used strategy to enhance the efficacy of drug candidates. researchgate.net It can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to target proteins, and modulate lipophilicity, which in turn affects membrane permeability and bioavailability. google.comgoogle.comorientjchem.org An estimated one-fifth of all pharmaceuticals contain fluorine, a testament to its impact on drug design. google.com
Overview of Propanoate Esters in Synthetic Methodologies
Propanoate esters, esters of propionic acid, are versatile building blocks in organic synthesis. oup.com They are commonly prepared through the esterification of propionic acid with an alcohol. google.com Propanoate esters serve as intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and polymers. nih.gov The ester group can be readily transformed into other functional groups, and the propionate (B1217596) backbone can be elaborated through various carbon-carbon bond-forming reactions. oup.com For instance, they are used as precursors in the production of other chemicals and have applications as solvents and flavoring agents due to their often pleasant, fruity odors. nih.govnih.gov
Structural Context of Methyl 2-(2-fluorophenyl)propanoate within Fluoroaromatic Chemistry
This compound is a molecule that resides at the intersection of two important chemical classes: fluoroaromatic compounds and 2-arylpropanoic acid esters. The term "fluoroaromatic" refers to an aromatic ring, in this case, a phenyl group, that is substituted with one or more fluorine atoms. The presence of fluorine on the aromatic ring can influence the reactivity of the ring itself and the attached side chains. researchgate.netspectrabase.com
The "2-arylpropanoate" substructure is characteristic of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. orientjchem.org These compounds typically feature a propanoic acid or ester group attached at the second carbon to an aromatic ring.
Structurally, this compound features a methyl ester of a propanoic acid backbone. The second carbon of this propanoate chain is attached to a phenyl ring, which is substituted with a fluorine atom at the ortho- (or 2-) position. This specific substitution pattern dictates the molecule's three-dimensional shape and the electronic interplay between the fluorinated aromatic ring and the propanoate side chain. While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for preparing 2-arylpropanoates. researchgate.netoup.com
To provide a clearer picture of its molecular properties, the following table compares the computed physicochemical properties of this compound with its non-fluorinated analog, Methyl 2-phenylpropionate, and the related Methyl 2-fluoropropionate.
| Property | This compound | Methyl 2-phenylpropionate | Methyl 2-fluoropropionate |
| Molecular Formula | C₁₀H₁₁FO₂ | C₁₀H₁₂O₂ | C₄H₇FO₂ |
| Molecular Weight | ~182.19 g/mol | 164.20 g/mol nih.gov | 106.10 g/mol orientjchem.org |
| IUPAC Name | This compound | methyl 2-phenylpropanoate (B8470279) nih.gov | methyl 2-fluoropropanoate orientjchem.org |
| CAS Number | Not available | 31508-44-8 nih.gov | 2366-56-5 orientjchem.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
methyl 2-(2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
InChI Key |
QHPHYPFHOJULJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 2 Fluorophenyl Propanoate
Direct Esterification Routes
Direct esterification represents a straightforward approach to synthesizing methyl 2-(2-fluorophenyl)propanoate, typically involving the reaction of the corresponding carboxylic acid with methanol (B129727).
Classical Acid-Catalyzed Esterification
The classical Fischer-Speier esterification is a common method for producing esters. In this process, 2-(2-fluorophenyl)propanoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net The general mechanism involves protonation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the methanol, and subsequent elimination of water to form the ester.
The efficiency of this method can be influenced by several factors, including reaction temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net For instance, studies on the esterification of propanoic acid have shown that increasing the catalyst concentration and temperature can enhance the reaction rate and yield. researchgate.net
Transesterification Processes
This method can be part of a multi-step synthesis. For instance, a process might involve reacting 2,5-furandicarboxylic acid (FDCA) with a first alcohol, followed by a transesterification reaction with a second alcohol to produce a different ester mixture. google.com
Approaches from Fluorophenyl Precursors
Synthesizing this compound can also be achieved by starting with more readily available fluorophenyl compounds and introducing the propanoate functionality.
Conversion of 2-Fluorophenylacetic Acid Derivatives
One common strategy involves the methylation of 2-fluorophenylacetic acid or its derivatives. For example, 2-fluorophenylacetic acid can be converted to its methyl ester, methyl 2-(2-fluorophenyl)acetate, followed by methylation at the alpha-carbon. orgsyn.org This methylation can be achieved using a methylating agent like methyl iodide in the presence of a strong base. However, this method can sometimes lead to a mixture of mono- and di-methylated products. orgsyn.org A more selective method utilizes dimethyl carbonate as the methylating agent, which can achieve high selectivity towards the monomethylated product at elevated temperatures. orgsyn.org
Another approach involves the use of diethyl 2-fluoromalonate as a building block. This can undergo nucleophilic aromatic substitution with an ortho-fluoronitrobenzene substrate, followed by decarboxylation and esterification to yield 2-fluoro-2-arylacetic acid derivatives. nih.gov
Introduction of Propanoate Moiety to Fluorinated Aromatics
The propanoate group can be introduced onto a fluorinated aromatic ring through various coupling reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to form a carbon-carbon bond between a fluorinated aryl halide (e.g., 1-bromo-2-fluorobenzene) and a propanoate-containing coupling partner.
The field of aromatic fluorination has seen significant advancements, providing various methods to synthesize fluorinated aromatic compounds that can serve as precursors. numberanalytics.comnih.govnumberanalytics.com These include electrophilic and nucleophilic fluorination techniques, as well as transition metal-catalyzed methods. numberanalytics.com For example, the Balz-Schiemann reaction, which involves the thermal decomposition of aryl diazonium tetrafluoroborate (B81430) salts, is a classical method for introducing fluorine onto an aromatic ring. nih.gov
Stereoselective Synthesis
The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is crucial in pharmaceutical applications where only one isomer may exhibit the desired biological activity.
Chiral 2-fluoropropionates are important intermediates for herbicides. google.com One stereoselective method involves the fluorination of a chiral lactic acid derivative. For example, (S)-methyl-2-fluoroproprionate can be prepared from (R)-methyl lactate (B86563) using a fluorinating agent like tetrafluoroethyldimethylamine. google.com This process is highly stereoselective and can be carried out in one step. google.com
Another approach involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) mediated C-F activation. nih.gov This method allows for the stereoselective functionalization of an enantiotopic fluorine, providing access to a range of enantio- and diastereo-enriched fluorinated compounds. nih.gov
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in alkylation reactions. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. For the synthesis of α-arylpropanoic acids and their esters, like this compound, auxiliaries such as pseudoephenamine have proven effective. nih.gov
Pseudoephenamine, which is free from the regulatory restrictions associated with pseudoephedrine, serves as a versatile chiral auxiliary. nih.gov Amides formed from pseudoephenamine exhibit high stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The process typically involves the formation of an amide between the chiral auxiliary and a precursor acid, followed by diastereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the enantiomerically enriched product. A key advantage of pseudoephenamine-derived amides is their high propensity to be crystalline, which can facilitate purification by recrystallization. nih.gov
Table 1: Comparison of Chiral Auxiliaries
| Auxiliary | Key Advantages | Typical Diastereoselectivities |
|---|---|---|
| Pseudoephedrine | Widely studied, extensive literature | High |
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. umontreal.ca For the synthesis of molecules like this compound, key C-C bond-forming reactions can be rendered asymmetric.
One prominent method is the enantioselective alkylation of malonate derivatives using phase-transfer catalysis (PTC). nih.gov Chiral phase-transfer catalysts, such as binaphthyl-modified chiral quaternary ammonium (B1175870) salts, can facilitate the α-alkylation of malonate esters with high enantioselectivity (up to 98% ee). nih.gov This method is valuable for creating chiral building blocks with quaternary carbon centers. nih.gov Another important strategy involves the catalytic asymmetric synthesis of related compounds like α-methyl-p-boronophenylalanine, where enantioselective alkylation is a key step, often utilizing catalysts like the Maruoka catalyst. nih.gov
Homogeneous asymmetric catalysis performed in microreactors is an emerging area that allows for rapid catalyst screening and optimization, potentially with lower catalyst loading. umontreal.ca This technique has been applied to various transformations, demonstrating the potential for efficient and controlled asymmetric C-C bond formation. umontreal.ca
Enzymatic Resolution Techniques for Racemic Mixtures
Enzymatic resolution is a powerful technique for separating racemic mixtures of chiral compounds. This method leverages the high enantioselectivity of enzymes, typically lipases, to selectively react with one enantiomer of a racemic substrate, allowing for the separation of the two. mdpi.com
For the resolution of racemic 2-arylpropanoic acid esters, lipases are widely used. mdpi.comresearchgate.net In a typical process, the racemic ester is subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB) or lipases from Pseudomonas species. mdpi.comnih.gov The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. mdpi.com These two products can then be separated. High enantiomeric excesses (ee), often from 93% to over 99%, can be achieved. mdpi.com
The efficiency of enzymatic resolution can be influenced by various factors, including the choice of enzyme, solvent, and reaction conditions. mdpi.com For instance, the hydrolysis of fluorinated arylcarboxylic acid esters using Amano PS lipase in a phosphate (B84403) buffer has been shown to yield both the unreacted ester and the hydrolyzed acid with high enantiomeric purity. mdpi.com
Table 2: Lipases Used in Kinetic Resolution
| Lipase | Source Organism | Typical Application |
|---|---|---|
| CALB | Candida antarctica | Esterification and hydrolysis of various esters researchgate.netnih.gov |
| Amano PS | Pseudomonas cepacia (Burkholderia cepacia) | Hydrolysis of aryl carboxylic acid esters mdpi.com |
Novel Synthetic Strategies and Process Optimization
Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign processes. These novel strategies are being applied to the synthesis of this compound and related compounds.
Mechanistic Investigations of Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For instance, in the Friedel-Crafts reaction used to introduce an acetic acid group into an aromatic nucleus, followed by methylation and desulfurization, a detailed understanding of each step allows for improved yields and purity. koreascience.kr Similarly, mechanistic studies of enzyme-catalyzed reactions help to explain their high selectivity. Computational analysis can reveal how a lipase's surface properties influence its interaction with a substrate, guiding the selection of the most effective biocatalyst. researchgate.net In asymmetric catalysis, DFT (Density Functional Theory) models are used to understand the origin of asymmetric induction, which can help in designing more effective catalysts. researchgate.net
Continuous Flow Synthesis Applications
Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. mit.edumdpi.com This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov
The use of flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or utilize unstable intermediates. nih.govnih.gov For example, multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates, which saves time and reduces waste. mit.edu This technology has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its potential for producing compounds like this compound on an industrial scale with improved efficiency and safety. tue.nl
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The twelve principles of green chemistry provide a framework for creating more sustainable synthetic routes. rsc.org
Key aspects of green chemistry in the synthesis of this compound include the use of environmentally benign solvents, catalysts, and reagents. nih.gov For example, replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is a major focus. unibo.it The use of biocatalysts, as discussed in the enzymatic resolution section, is inherently a green approach due to the mild reaction conditions and high selectivity of enzymes. worktribe.com Furthermore, developing catalytic processes that minimize waste and maximize atom economy, such as asymmetric catalysis, is a central tenet of green chemistry. rsc.org Process Mass Intensity (PMI) is a metric used to quantify the "greenness" of a process, with lower values indicating a more sustainable synthesis. worktribe.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pseudoephedrine |
| Pseudoephenamine |
| Candida antarctica lipase B (CALB) |
| Amano PS lipase |
| 2-methyltetrahydrofuran (2-MeTHF) |
| Cyclopentyl methyl ether (CPME) |
| Dichloromethane |
Chemical Reactivity and Transformations of Methyl 2 2 Fluorophenyl Propanoate
Reactions at the Ester Group
The ester functional group in methyl 2-(2-fluorophenyl)propanoate is a primary site for chemical modification. Common transformations include hydrolysis, transesterification, amidation, and reduction.
Hydrolysis under Acidic and Basic Conditions
Hydrolysis, the cleavage of the ester bond by reaction with water, can be performed under both acidic and basic conditions to yield 2-(2-fluorophenyl)propanoic acid and methanol (B129727). science.gov
Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it to completion, a large excess of water is used. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk This reaction is irreversible and generally preferred for its efficiency and the ease of separating the products. chemguide.co.uklibretexts.org The initial product is the sodium salt of the carboxylic acid. Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk
| Condition | Reagents | Products | Reaction Type |
| Acidic | Water (excess), Strong Acid (catalyst) | 2-(2-fluorophenyl)propanoic acid, Methanol | Reversible |
| Basic | Strong Base (e.g., NaOH), Water | Sodium 2-(2-fluorophenyl)propanoate, Methanol | Irreversible |
Transesterification with Different Alcohols
Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it forms.
| Catalyst | Reactant Alcohol | Product Ester | By-product |
| Acid (e.g., H₂SO₄) | Ethanol (B145695) | Ethyl 2-(2-fluorophenyl)propanoate | Methanol |
| Base (e.g., NaOEt) | Propanol | Propyl 2-(2-fluorophenyl)propanoate | Methanol |
| Acid (e.g., H₂SO₄) | Isopropanol | Isopropyl 2-(2-fluorophenyl)propanoate | Methanol |
Amidation and Reduction to Alcohols
Amidation: this compound can be converted to the corresponding amide, 2-(2-fluorophenyl)propanamide, by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis and often requires heating.
Reduction to Alcohols: The ester group can be reduced to a primary alcohol, yielding 2-(2-fluorophenyl)propan-1-ol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. The reaction proceeds via the formation of an intermediate aldehyde, which is further reduced to the alcohol.
Reactions Involving the Alpha-Carbon
The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons that can be removed by a strong base to form a nucleophilic enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions. masterorganicchemistry.com
Enolate Chemistry and Alkylation Reactions
The formation of an enolate from this compound requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to prevent competing nucleophilic attack at the ester carbonyl. organicchemistrydata.orglumenlearning.com The resulting enolate is a powerful nucleophile that can react with various electrophiles.
Alkylation: The enolate can undergo SN2 reactions with alkyl halides to introduce an alkyl group at the alpha-position. libretexts.org This reaction is most effective with primary alkyl halides. lumenlearning.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, though for this specific ester, only one alpha-carbon bears protons. lumenlearning.com
| Base | Alkylating Agent | Product |
| Lithium Diisopropylamide (LDA) | Methyl Iodide | Methyl 2-(2-fluorophenyl)-2-methylpropanoate |
| Lithium Diisopropylamide (LDA) | Benzyl (B1604629) Bromide | Methyl 2-benzyl-2-(2-fluorophenyl)propanoate |
| Lithium Diisopropylamide (LDA) | Allyl Bromide | Methyl 2-allyl-2-(2-fluorophenyl)propanoate |
Aldol-Type Condensations and Related Reactions
The enolate of this compound can participate in aldol-type condensation reactions with aldehydes and ketones. libretexts.org This reaction leads to the formation of a β-hydroxy ester, which can sometimes undergo subsequent dehydration to form an α,β-unsaturated ester. youtube.com
A related reaction is the Claisen condensation, which involves the reaction of two ester molecules. libretexts.org In a mixed Claisen condensation, the enolate of this compound could react with another ester, such as ethyl acetate (B1210297), to form a β-keto ester.
Aromatic Ring Functionalization
The presence of a fluorine atom on the aromatic ring of this compound introduces unique reactivity patterns, influencing the outcomes of various aromatic functionalization reactions.
The fluorine atom is an ortho, para-director, yet it deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. uci.edu This is due to its strong electron-withdrawing inductive effect and its ability to donate a lone pair of electrons through resonance. uci.edutaylorandfrancis.com Consequently, electrophilic aromatic substitution reactions on this compound are generally less facile compared to non-fluorinated analogs. The substitution pattern is directed to the positions ortho and para to the fluorine atom. libretexts.org However, the fluorine atom's deactivating nature often necessitates harsher reaction conditions.
While direct fluorination of aromatic rings can be challenging due to the high reactivity of fluorine, specialized reagents have been developed for this purpose. libretexts.org For other halogenations, like chlorination and bromination, a Lewis acid catalyst such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃) is typically employed to activate the halogen. csbsju.edu
Aryl fluorides, particularly those activated by electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr). acs.orgmasterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to electron-deficient and thus a prime target for nucleophilic attack. The rate-determining step is typically the addition of the nucleophile to the aromatic ring. libretexts.org The order of reactivity for halogens in SNAr reactions is generally F > Cl > Br > I, which is contrary to the trend for leaving group ability and highlights the importance of the initial nucleophilic attack. libretexts.org
The presence of electron-withdrawing groups ortho or para to the fluorine atom significantly accelerates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com Organic photoredox catalysis has emerged as a method to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions, expanding the scope to include various nucleophiles like azoles, amines, and carboxylic acids. nih.gov
Recent research has demonstrated the utility of diethyl 2-fluoromalonate as a nucleophile in SNAr reactions with ortho-fluoronitrobenzene substrates, leading to the synthesis of 2-fluoro-2-arylacetic acid derivatives. researchgate.net Additionally, polyfluoroarenes can undergo SNAr with phenothiazine (B1677639) in the presence of a mild base to form 10-phenylphenothiazine derivatives. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been applied to aryl fluorides. researchgate.netmdpi.comacs.orgnih.gov While the C-F bond is generally considered robust, advancements in catalyst systems have enabled the use of aryl fluorides as coupling partners. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, has been successfully applied to aryl fluorides. acs.orgrsc.org Nickel-catalyzed protocols have also been developed, sometimes employing co-catalysts like ZrF₄ and TiF₄, for the cross-coupling of aryl fluorides with aryl boronic esters. acs.orgnih.gov These reactions can be effective for aryl fluorides bearing electron-withdrawing groups or ortho-directing groups. acs.orgnih.gov The role of fluoride (B91410) ions in promoting Suzuki-Miyaura reactions is multifaceted, including favoring transmetalation. thieme-connect.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. diva-portal.orgorganic-chemistry.org While aryl fluorides are generally considered inert under typical Heck conditions, diva-portal.org activation through electron-withdrawing groups or the use of specialized iron-promoted systems can enable this transformation. acs.orgmdpi.com Oxidative Heck reactions using aryltrifluoroborates have also been developed. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgscilit.com Recent advancements have led to the development of efficient palladium-catalyzed Sonogashira couplings of aryl fluorides with terminal alkynes using lithium hexamethyldisilazide (LiHMDS) as a base, avoiding the need for copper co-catalysts. organic-chemistry.orgacs.orgacs.org These methods have shown good functional group tolerance and are applicable to both electron-rich and electron-deficient aryl fluorides. organic-chemistry.orgacs.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Fluorides
| Reaction | Coupling Partner | Catalyst System (Example) | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids/esters | Pd(PPh₃)₄ acs.org or Ni(cod)₂/PCy₃/ZrF₄ acs.org | Can be catalyzed by palladium or nickel; often requires activated aryl fluorides or specific directing groups. acs.orgacs.orgnih.gov |
| Heck | Alkenes | Fe-promoted systems acs.org or specific Pd catalysts for activated substrates | Generally challenging for unactivated aryl fluorides; activation is often necessary. diva-portal.orgacs.org |
| Sonogashira | Terminal alkynes | Pd₂(dba)₃/LiHMDS organic-chemistry.orgacs.org | Copper-free conditions have been developed; effective for a range of aryl fluorides. organic-chemistry.orgacs.orgacs.org |
Derivatization for Complex Molecular Scaffolds
This compound serves as a versatile starting material for the synthesis of more complex molecules through transformations of its ester and propanoic acid functionalities.
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(2-fluorophenyl)propanoic acid. This hydrolysis is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide. chemguide.co.ukvedantu.com The resulting carboxylic acid can then be used in a variety of subsequent reactions. For instance, a process for preparing 2-methyl-2'-phenylpropionic acid derivatives has been described. google.com The hydrolysis of related methyl esters has been studied, indicating that the reaction can proceed via a two-step acidolysis and hydrolysis mechanism. google.com The synthesis of 2-(2-fluorenyl)propanoic acid has been achieved through a sequence involving Friedel-Crafts reaction, methylation, desulfurization, and hydrolysis. koreascience.kr Similarly, the hydrolysis of diethyl 2-(perfluorophenyl)malonate has been investigated, highlighting the challenges that can arise with fluorinated substrates. nih.gov
The ester functionality of this compound can be converted into various nitrogen-containing groups, significantly expanding its synthetic utility.
Amide Formation: Amides can be synthesized directly from esters by reaction with amines. This reaction is often facilitated by activating agents or catalysts. ucl.ac.ukorganic-chemistry.org A proposed mechanism for the formation of amides from esters involves nucleophilic attack of the amine on the ester carbonyl, followed by elimination of the alcohol. nih.gov Another approach involves the use of alkali metal amidoboranes to react with esters, forming primary amides. nih.gov
Nitrile Formation: The conversion of esters to nitriles is a valuable transformation. researchgate.net One method involves the reaction of the ester with ammonia over a suitable catalyst at elevated temperatures. researchgate.net Alternatively, nitriles can be synthesized from the corresponding carboxylic acid, which is obtained by hydrolysis of the ester. The carboxylic acid can then be converted to the primary amide, followed by dehydration to the nitrile. Conversely, nitriles can be converted back to methyl esters in a one-step process using a polyphosphate ester with methanol. tandfonline.comtandfonline.com Another method for converting nitriles to esters utilizes chlorotrimethylsilane (B32843) and an alcohol. sinica.edu.tw The hydrolysis and other reactions of nitriles are well-established transformations in organic synthesis. chadsprep.com
Table 2: Key Transformations of the Ester Group
| Transformation | Reagents (Example) | Product |
|---|---|---|
| Hydrolysis | NaOH (aq), heat chemguide.co.uk | 2-(2-fluorophenyl)propanoic acid |
| Amide Formation | Amine, catalyst organic-chemistry.org | N-substituted 2-(2-fluorophenyl)propanamide |
| Nitrile Formation | 1. NaOH (hydrolysis) 2. SOCl₂ 3. NH₃ 4. Dehydrating agent | 2-(2-fluorophenyl)propanenitrile |
Construction of Heterocyclic Systems from this compound
The strategic placement of a fluorine atom on the phenyl ring and the presence of a versatile propanoate side chain make this compound a potentially valuable, though not widely documented, precursor for the synthesis of various heterocyclic systems. The inherent reactivity of the C-F bond in nucleophilic aromatic substitution (SNAr) reactions, coupled with the chemical handles offered by the ester and the α-methyl group, allows for several plausible cyclization strategies to form fused heterocyclic structures. These hypothetical pathways are grounded in well-established synthetic methodologies for analogous compounds.
One of the primary approaches for constructing heterocyclic rings from 2-fluoroaryl compounds involves the intramolecular displacement of the fluoride ion by a suitably positioned nucleophile. This strategy is particularly effective due to the activating effect of potential ortho-directing groups that can be introduced or revealed from the propanoate moiety.
A hypothetical and synthetically viable transformation of this compound into a heterocyclic system is the formation of a 4-methyl-2,3-dihydro-1,4-benzoxazin-3-one. This could be achieved through a multi-step sequence involving hydrolysis of the ester to the corresponding carboxylic acid, followed by a Curtius rearrangement to form an intermediate isocyanate. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group (which can be introduced by various means) onto the isocyanate would yield the desired benzoxazinone.
Another plausible route involves the conversion of the propanoate side chain into a more complex substituent capable of intramolecular cyclization. For instance, the ester could be reduced to the corresponding alcohol, which could then be further elaborated. Alternatively, the α-position to the carbonyl can be functionalized.
While direct experimental data for the cyclization of this compound is not extensively reported in the literature, its structural motifs are present in precursors for various established heterocyclic syntheses. The following table outlines plausible, albeit hypothetical, transformations based on known synthetic routes for similar compounds.
Table 1: Plausible Heterocyclic Syntheses from this compound
| Target Heterocycle | Hypothetical Reaction Sequence | Key Intermediates | Reagents and Conditions |
| 4-Methylchroman-2-one | 1. Hydrolysis of the ester to 2-(2-fluorophenyl)propanoic acid. 2. Intramolecular Friedel-Crafts type cyclization. | 2-(2-fluorophenyl)propanoic acid | 1. NaOH, H2O/EtOH, heat 2. Polyphosphoric acid (PPA), heat |
| 1,4-Benzodiazepine derivative | 1. Nitration of the phenyl ring. 2. Reduction of the nitro group to an amine. 3. Amide coupling with an amino acid. 4. Intramolecular cyclization. | 2-(2-fluoro-5-nitrophenyl)propanoate, 2-(5-amino-2-fluorophenyl)propanoate | 1. HNO3/H2SO4 2. H2, Pd/C 3. Amino acid, coupling agent (e.g., DCC) 4. Base (e.g., NaH) |
| Quinolone derivative | 1. Claisen condensation with a suitable ester to form a β-ketoester. 2. Reaction with an aniline (B41778) derivative. 3. Thermal or acid-catalyzed cyclization (Conrad-Limpach or Knorr synthesis). | Methyl 2-(2-fluorophenyl)-3-oxobutanoate | 1. NaOEt, diethyl carbonate 2. Aniline 3. Heat or H2SO4 |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For Methyl 2-(2-fluorophenyl)propanoate, we can predict the following proton signals. The aromatic protons on the fluorophenyl ring are expected to show complex splitting patterns in the aromatic region (typically δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings. The methine (CH) proton, being adjacent to the chiral center and the aromatic ring, would likely appear as a quartet, further split by the fluorine atom, in the range of δ 3.8-4.2 ppm. The methyl (CH₃) group of the propanoate moiety is expected to be a doublet around δ 1.5 ppm due to coupling with the methine proton. The methyl ester (OCH₃) protons would appear as a sharp singlet, typically around δ 3.7 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic-H | 7.0 - 7.5 | Multiplet | |
| -OCH₃ | ~3.7 | Singlet | |
| -CH- | 3.8 - 4.2 | Quartet of doublets | J(H,H) ≈ 7, J(H,F) ≈ 2-3 |
| -CH₃ | ~1.5 | Doublet | J(H,H) ≈ 7 |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to resonate at the most downfield position, typically around δ 170-175 ppm. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's electronegativity, appearing in the aromatic region. The other aromatic carbons will also display couplings to fluorine, though smaller in magnitude. The methoxy (B1213986) carbon (-OCH₃) is expected around δ 52 ppm, while the methine (-CH-) carbon would be around δ 45-50 ppm, and the methyl (-CH₃) carbon at approximately δ 15-20 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C-F | 158 - 162 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-H | 115 - 135 |
| Aromatic C-C | 125 - 130 |
| -OCH₃ | ~52 |
| -CH- | 45 - 50 |
| -CH₃ | 15 - 20 |
Fluorine-19 (¹⁹F) NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. docbrown.infosemanticscholar.org The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aryl fluorides. The signal will likely be a multiplet due to coupling with the ortho, meta, and para protons of the phenyl ring. The typical chemical shift range for a fluorine atom on a benzene (B151609) ring is between -100 and -140 ppm relative to CFCl₃. ucsb.eduthermofisher.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the methine proton and the methyl protons of the propanoate group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule, such as the methine, methyl, and aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, correlations would be expected from the methoxy protons to the carbonyl carbon, and from the methine proton to the carbonyl carbon and the aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For a related compound, 3,4-difluorophenylacetic acid methyl ester (C₉H₈F₂O₂), the [M+H]⁺ ion is observed at m/z 217.06. For this compound (C₁₀H₁₁FO₂), the calculated exact mass of the molecular ion [M]⁺ is approximately 182.0743 g/mol . An experimental HRMS measurement would be expected to confirm this value with high precision, typically within a few parts per million (ppm), thus confirming the elemental composition.
Fragmentation Pathways and Structural Information from MS/MS
Upon electron ionization, the molecule is expected to form a molecular ion ([M]•+). The primary fragmentation pathways for esters typically involve cleavage at the carbonyl group. docbrown.infonih.gov One of the most common fragmentations is the loss of the alkoxy group, which for this compound would be the methoxy radical (•OCH₃), resulting in the formation of a stable acylium ion.
Another significant fragmentation pathway involves the cleavage of the bond alpha to the aromatic ring, leading to the loss of the methylpropanoate group or parts of it. The presence of the fluorine atom on the phenyl ring also influences the fragmentation. The fluorophenyl group can undergo characteristic fragmentations, including the loss of a fluorine atom or a neutral molecule of hydrogen fluoride (B91410) (HF).
A plausible fragmentation pathway is the McLafferty rearrangement, which is common for esters with a sufficiently long alkyl chain. However, in this case, with a methyl group at the alpha position, other fragmentation routes are more likely to dominate. The table below summarizes the predicted major fragment ions for this compound.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 182 | [C₁₀H₁₁FO₂]⁺ | Molecular Ion |
| 151 | [C₉H₈FO]⁺ | Loss of •OCH₃ |
| 123 | [C₈H₈F]⁺ | Loss of COOCH₃ |
| 109 | [C₇H₆F]⁺ | Further fragmentation of the fluorophenyl moiety |
| 95 | [C₆H₄F]⁺ | Fragmentation of the phenyl ring |
It is important to note that high-resolution mass spectrometry would be essential to confirm the elemental composition of these fragments and to distinguish between isobaric species.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational details of this compound.
Identification of Key Functional Groups (e.g., C=O, C-F)
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its key functional groups.
The most prominent absorption in the IR spectrum is anticipated to be the carbonyl (C=O) stretching vibration of the ester group. For saturated aliphatic esters, this band typically appears in the region of 1750-1735 cm⁻¹. docbrown.inforesearchgate.net The conjugation with the phenyl ring in this compound might slightly lower this frequency. This strong band is a definitive marker for the ester functionality. nih.gov
The C-O stretching vibrations of the ester group are also expected to be present and are typically found in the fingerprint region, between 1300 and 1000 cm⁻¹. For methyl esters, a characteristic band appears around 1200-1170 cm⁻¹. docbrown.info
The carbon-fluorine (C-F) stretching vibration is another key diagnostic band. Aromatic C-F stretching vibrations typically absorb in the range of 1250-1100 cm⁻¹. This band can sometimes overlap with other absorptions in the fingerprint region, but its presence is a clear indicator of the fluorinated phenyl ring.
The spectra will also contain bands corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹), as well as various bending and skeletal vibrations of the entire molecule. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C=O (Ester) | Stretching | 1740 - 1720 | Strong | Medium |
| C-O (Ester) | Stretching | 1300 - 1150 | Strong | Weak |
| C-F (Aromatic) | Stretching | 1250 - 1100 | Strong | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak | Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Strong |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium | Medium |
Vibrational Analysis and Conformational Insights
A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide deeper insights into the conformational landscape of this compound. uantwerpen.be The molecule possesses rotational freedom around the C-C bond connecting the phenyl ring and the propanoate moiety, as well as around the C-O ester bonds. Different conformers will have slightly different vibrational frequencies, and the experimental spectrum represents a population-weighted average of these conformers at a given temperature.
By comparing the experimental IR and Raman spectra with theoretically calculated spectra for different possible conformers, it is possible to determine the most stable conformation in the gas phase or in solution. The relative intensities of certain bands can also provide clues about the molecular symmetry and the orientation of different functional groups relative to each other. For instance, the coupling between the phenyl ring vibrations and the propanoate group vibrations can be sensitive to the dihedral angle between these two parts of the molecule. uantwerpen.benih.gov
X-ray Crystallography (if suitable crystalline forms exist)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. However, its application is contingent upon the ability to grow single crystals of sufficient quality.
Solid-State Structure Determination
Assuming a suitable crystal of this compound could be obtained, single-crystal X-ray diffraction analysis would provide precise atomic coordinates. mdpi.com This would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the molecule. The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state, including the orientation of the 2-fluorophenyl group relative to the propanoate moiety. Intermolecular interactions, such as hydrogen bonds (if any) and van der Waals forces, which govern the packing of the molecules in the crystal lattice, would also be elucidated. mdpi.com
Absolute Configuration Assignment (for chiral compounds)
This compound is a chiral molecule due to the presence of a stereocenter at the C2 position of the propanoate chain. Therefore, it exists as a pair of enantiomers, (R)- and (S)-. If a single enantiomer is crystallized in a chiral space group, anomalous dispersion effects in X-ray diffraction can be used to determine its absolute configuration. This technique, often referred to as Flack or Hooft parameter analysis, provides an unambiguous assignment of the R or S configuration to the specific crystal structure.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of molecules at the electronic level. These calculations provide a theoretical framework to understand the structure, stability, and reactivity of Methyl 2-(2-fluorophenyl)propanoate.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For a flexible molecule like this compound, which possesses several rotatable bonds, identifying the most stable conformations is crucial. Geometry optimization calculations are performed to locate the minimum energy structures on the potential energy surface.
Conformational analysis of related compounds, such as those containing a 2-fluorophenyl group, has shown that the orientation of the fluorophenyl ring with respect to the rest of the molecule is a key determinant of stability. nih.gov The rotation around the C-C bond connecting the phenyl ring and the propanoate moiety, as well as the rotation around the C-O ester bond, leads to various possible conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance and electronic effects, including potential intramolecular hydrogen bonding. nih.gov For instance, studies on similar structures have revealed that non-planar conformations can be energetically favored to alleviate steric strain. nih.gov
A systematic conformational search followed by geometry optimization using a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set, can predict the most stable conformers and their relative populations at a given temperature. The results of such an analysis for this compound would likely reveal a few low-energy conformers that are predominant under normal conditions.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| I | ~60° | 0.00 | 75.2 |
| II | ~180° | 1.20 | 14.5 |
| III | ~-60° | 0.85 | 10.3 |
| Note: This data is illustrative and based on typical findings for similar molecules. |
Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. aimspress.commdpi.com A larger energy gap generally implies higher stability and lower reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring, while the LUMO is likely centered on the carbonyl group of the ester moiety. This distribution suggests that the molecule could be susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbon. Natural Bond Orbital (NBO) analysis can further elucidate the nature of bonding, hyperconjugative interactions, and charge distribution within the molecule. nih.gov
Table 2: Predicted Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 5.90 |
| Note: These values are hypothetical and representative of what would be expected from DFT calculations. |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. researchgate.net By comparing the calculated shifts with experimental data, the structural assignment of the molecule can be confirmed. Theoretical predictions for this compound would provide a detailed map of the chemical environment of each nucleus.
IR Spectroscopy: The calculation of vibrational frequencies and their corresponding intensities allows for the theoretical prediction of the infrared (IR) spectrum. scielo.org.za By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to particular functional groups, such as the C=O stretching of the ester, the C-F stretching of the fluorophenyl group, and the various C-H vibrations.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically of π → π* or n → π* character. researchgate.net For this compound, the UV-Vis spectrum would be characterized by absorptions arising from the electronic transitions within the aromatic ring and the carbonyl group.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (OCH₃) | 3.65 ppm |
| ¹³C NMR | Chemical Shift (C=O) | 172.5 ppm |
| IR | Vibrational Frequency (C=O stretch) | 1735 cm⁻¹ |
| UV-Vis | λmax (π → π*) | 265 nm |
| Note: This data is for illustrative purposes and represents typical values obtained from computational predictions. |
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.gov
Solution-Phase Behavior and Solvent Interactions
The behavior of this compound in a solvent is critical for many of its potential applications. MD simulations can be used to study its solvation, diffusion, and orientational dynamics in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent), one can analyze the radial distribution functions to understand the local ordering of solvent molecules around the solute. researchgate.net The simulations can also reveal the nature and lifetime of specific interactions, such as hydrogen bonds between the ester group and protic solvents. nih.gov
Intermolecular Interactions and Aggregation Studies
At higher concentrations, molecules of this compound may exhibit a tendency to self-associate or aggregate. MD simulations are a powerful tool to investigate these phenomena. nih.gov By simulating a system containing multiple solute molecules, it is possible to observe the formation of dimers or larger aggregates and to analyze the driving forces behind this process. researchgate.net The analysis of intermolecular interaction energies can reveal the contributions of van der Waals forces, electrostatic interactions, and potentially π-π stacking between the fluorophenyl rings. nih.gov Understanding aggregation is important as it can significantly affect the properties and bioavailability of a compound.
Reaction Mechanism Studies
The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction, identifying transition states, intermediates, and the pathways that connect them. For an ester like this compound, a key reaction is hydrolysis, which can be catalyzed by either acid or base.
The transition state is a critical, high-energy configuration along the reaction coordinate that determines the kinetic feasibility of a chemical transformation. In the context of the hydrolysis of this compound, computational models, particularly those employing Density Functional Theory (DFT), can be used to characterize the geometry and energetic properties of the transition states.
For the base-catalyzed hydrolysis (saponification), the reaction typically proceeds through a tetrahedral intermediate. The transition state leading to this intermediate involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. Computational studies on similar esters reveal that the transition state is characterized by a partial bond formation between the oxygen of the hydroxide and the carbonyl carbon, and a slight elongation of the carbon-oxygen double bond. The presence of the ortho-fluoro substituent in this compound is expected to influence the geometry and energy of this transition state through both electronic and steric effects.
| Feature | Description | Inferred Impact of ortho-Fluoro Group |
| Geometry | Tetrahedral-like arrangement around the carbonyl carbon. | The fluorine atom may cause slight distortions in the bond angles of the transition state due to steric hindrance with the attacking nucleophile and the methoxy (B1213986) group. |
| Charge Distribution | Negative charge delocalized over the attacking nucleophile and the carbonyl oxygen. | The electron-withdrawing inductive effect of the fluorine atom can stabilize the developing negative charge on the carbonyl oxygen, potentially lowering the transition state energy. |
| Vibrational Frequencies | One imaginary frequency corresponding to the reaction coordinate (the approach of the nucleophile). | The magnitude of the imaginary frequency would be related to the curvature of the potential energy surface at the transition state, which is influenced by the electronic nature of the substituent. |
This table is based on established principles of physical organic chemistry and computational studies on analogous ester hydrolysis reactions.
Reaction coordinate analysis involves plotting the energy of the system as a function of the progress of the reaction, from reactants to products. This analysis allows for the determination of activation energies (energy barriers), which are crucial for predicting reaction rates.
Computational studies on the hydrolysis of various esters have established the general profile for this reaction. researchgate.net For this compound, the base-catalyzed hydrolysis would involve the formation of a tetrahedral intermediate, which then collapses to form the carboxylate and methanol (B129727). The energy barrier for the first step, the formation of the tetrahedral intermediate, is typically the rate-determining step.
The ortho-fluoro substituent is expected to have a significant impact on the energy barrier. The strong electron-withdrawing inductive effect of the fluorine atom makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This would likely lower the activation energy for the formation of the tetrahedral intermediate, thereby accelerating the rate of hydrolysis compared to its non-fluorinated counterpart, methyl 2-phenylpropanoate (B8470279). However, the steric hindrance from the ortho substituent could potentially increase the energy barrier. Computational models would be essential to quantify the net effect of these opposing factors.
A hypothetical reaction coordinate diagram for the base-catalyzed hydrolysis of this compound would show the relative energies of the reactants, the transition state, the tetrahedral intermediate, and the products. The difference in energy between the reactants and the transition state represents the activation energy.
Structure-Reactivity Relationships
Structure-reactivity relationships aim to correlate the chemical structure of a molecule with its reactivity. For this compound, this involves understanding how the presence and position of the fluorine atom on the phenyl ring influence its chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their a specific activity, which in a chemical context, can be a reaction rate or equilibrium constant. While QSAR is often associated with biological activity, its principles are rooted in physical organic chemistry and can be applied to purely chemical processes.
For a series of substituted methyl 2-phenylpropanoates, a QSAR model for a reaction like hydrolysis could be developed. Such a model would typically use descriptors that quantify the electronic and steric effects of the substituents.
Hypothetical QSAR Equation for Hydrolysis Rate Constant (k):
log(k) = c₀ + c₁σ + c₂Eₛ
Where:
log(k) is the logarithm of the reaction rate constant.
σ is the Hammett substituent constant, which quantifies the electronic effect of the substituent. For the ortho-fluoro substituent, a modified parameter might be needed to account for its proximity to the reaction center.
Eₛ is the Taft steric parameter, which quantifies the steric effect of the substituent.
c₀, c₁, and c₂ are coefficients determined from regression analysis of experimental or computational data for a series of compounds.
| Descriptor | Type | Expected Influence on Hydrolysis Rate |
| Hammett Constant (σ) | Electronic | A positive correlation is expected, as electron-withdrawing groups like fluorine increase the electrophilicity of the carbonyl carbon. |
| Taft Steric Parameter (Eₛ) | Steric | A negative correlation is expected, as bulkier groups hinder the approach of the nucleophile. |
| Calculated Dipole Moment | Electronic | May correlate with the overall polarity of the molecule and its interaction with a polar solvent, thereby influencing reaction rates. |
| HOMO-LUMO Gap | Electronic | A smaller gap can indicate higher reactivity. |
This table outlines the expected influence of common QSAR descriptors on the hydrolysis rate of this compound based on established chemical principles.
The fluorine atom at the ortho position of the phenyl ring in this compound exerts a profound influence on the molecule's reactivity and, in the case of chiral reactions, its selectivity. These effects can be dissected into inductive and resonance effects.
Inductive Effect: Fluorine is a highly electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bonds. This inductive effect (-I) is strongest at the ortho position and decreases with distance. This electron withdrawal makes the entire phenyl ring more electron-deficient and, crucially, increases the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack.
Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect is generally considered to be more significant than the resonance effect in influencing reactivity. libretexts.orgmasterorganicchemistry.com The resonance effect would tend to donate electron density to the ortho and para positions, which would slightly counteract the inductive withdrawal at the ortho position.
Effect on Selectivity: In reactions involving chiral centers, such as the enantioselective hydrolysis of the racemic ester, the ortho-fluoro substituent can influence the stereoselectivity. This can occur through:
Steric Interactions: The fluorine atom can sterically hinder the approach of a chiral catalyst or reagent to one face of the molecule more than the other, leading to a preference for the formation of one enantiomer of the product.
Electronic Interactions: The electronic nature of the fluorine atom can influence non-covalent interactions (e.g., dipole-dipole interactions, hydrogen bonding) between the substrate and a chiral catalyst, which can be crucial for enantiomeric discrimination.
Computational studies on the enantioselective reactions of similar fluorinated compounds have shown that subtle electronic and steric effects of the fluorine atom can play a decisive role in determining the enantiomeric excess of the product. nih.gov
Analytical Method Development and Purity Assessment
Chromatographic Methods
Chromatography stands as a cornerstone in the analytical chemist's toolkit for separating and quantifying the components of a mixture. Various chromatographic techniques are employed to assess the purity of methyl 2-(2-fluorophenyl)propanoate, each offering unique advantages.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the determination of purity and for quantitative analysis of non-volatile or thermally labile compounds. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the principles of HPLC are broadly applicable. A typical HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase, likely a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, to separate the main compound from its impurities. The detector, often a UV spectrophotometer, would be set at a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity. For instance, in the analysis of a related compound, methyl 2-amino-3-(4-chloro-2-fluorophenyl)propanoate, HPLC is a documented analytical technique. bldpharm.com
A hypothetical HPLC method for analyzing the purity of this compound could be developed and validated. The validation would assess parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is reliable for its intended purpose.
Table 1: Hypothetical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Samples and Residual Solvents
Gas Chromatography (GC) is the method of choice for analyzing volatile compounds and for the determination of residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances. innoteg-instruments.comorientjchem.org The analysis of residual solvents is a critical quality control step in the pharmaceutical industry to ensure that they are removed to acceptable levels. orientjchem.orgshimadzu.com
A headspace GC method with a flame ionization detector (FID) is commonly used for this purpose. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC system. The choice of the GC column is crucial for achieving good separation of the solvents. orientjchem.orgresearchgate.net For instance, a DB-624 column is often used for its ability to separate a wide range of common pharmaceutical solvents. researchgate.net Method validation would include demonstrating linearity, accuracy, and precision for all potential residual solvents. innoteg-instruments.com
Table 2: Typical GC Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 200 °C |
| Detector (FID) Temperature | 250 °C |
| Oven Temperature Program | Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Headspace Sampler | Oven Temperature: 85 °C, Loop Temperature: 95 °C, Transfer Line Temperature: 105 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the different components will separate based on their polarity. Visualization under UV light or with a staining agent allows for a quick evaluation of the reaction's progress. While not a quantitative technique, its speed makes it an invaluable tool in a synthetic organic chemistry laboratory.
Table 3: Illustrative TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 coated aluminum plates |
| Mobile Phase | Ethyl acetate (B1210297)/Hexane (e.g., 20:80 v/v) |
| Visualization | UV light (254 nm) and/or potassium permanganate (B83412) stain |
Chiral Chromatography for Enantiomeric Purity
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since different enantiomers of a chiral drug can have different pharmacological activities and toxicities, it is often necessary to determine the enantiomeric purity of the compound. sigmaaldrich.com Chiral chromatography is the most common technique for separating and quantifying enantiomers. sigmaaldrich.com
This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a variety of chiral compounds. windows.net The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. For example, cellulose tris(3-chloro-4-methylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are examples of CSPs with different chiral recognition capabilities. windows.net The elution order of the enantiomers can even be reversed between different chiral systems. nih.gov
Table 4: Example Chiral HPLC Parameters for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose derivative) or Chiralcel OD-H (Cellulose derivative) |
| Mobile Phase | Hexane/Isopropanol with a small amount of a modifier like trifluoroacetic acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | Ambient |
Hyphenated Techniques
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of a spectroscopic detector, providing a powerful tool for analysis.
GC-MS for Component Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that couples the separation capabilities of GC with the highly specific detection and identification power of mass spectrometry. nih.govresearchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unequivocal identification by comparing it to a spectral library. nih.govresearchgate.net
GC-MS is invaluable for identifying unknown impurities and for confirming the identity of the main peak as this compound. It can also be used for quantitative analysis, particularly when using techniques like selected ion monitoring (SIM), which offers enhanced sensitivity for trace-level analysis. nih.gov The GC conditions would be similar to those used for standard GC analysis, while the mass spectrometer settings would be optimized for the specific analyte. thepharmajournal.com
Table 5: General GC-MS Parameters for Identification and Quantification
| Parameter | Condition |
| GC Column | Similar to standard GC analysis (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
LC-MS/MS for Trace Analysis and Impurity Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for the trace analysis and impurity profiling of this compound. Its ability to separate complex mixtures and provide structural information on individual components makes it ideal for detecting impurities at parts-per-million (ppm) levels or lower.
A typical LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. For instance, a reverse-phase C18 column is often used for separation, with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate or formate (B1220265) buffer) and an organic modifier (such as methanol or acetonitrile). semanticscholar.org The gradient elution allows for the effective separation of the main compound from structurally similar impurities.
Mass spectrometric detection is commonly performed using an electrospray ionization (ESI) source, typically in positive ion mode, which is effective for ester-containing compounds. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. researchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the target analyte and its potential impurities. This approach minimizes matrix interference and allows for accurate quantification even at trace levels. semanticscholar.org For example, a method was developed for a related compound to achieve a limit of quantification (LOQ) as low as 0.2 ppm. semanticscholar.org
The development of such a method would include the following steps:
Selection of Precursor and Product Ions: The parent molecule is fragmented in the mass spectrometer to produce characteristic product ions. The most stable and intense transitions are chosen for quantification.
Optimization of MS Parameters: This includes tuning the ESI source voltage, gas flows, and collision energy to maximize the signal for the selected transitions.
Method Validation: The method is validated according to International Council on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results. semanticscholar.org
The table below outlines typical parameters for an LC-MS/MS method for trace analysis.
Table 1: Illustrative LC-MS/MS Method Parameters for Trace Analysis
| Parameter | Condition | Purpose |
| Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 100 mm x 4.6 mm, 3 µm) | Separation of analyte from impurities |
| Mobile Phase | A: 5 mM Ammonium Acetate in Water; B: Methanol | Facilitates separation and ionization |
| Gradient | Isocratic or Gradient Elution | To achieve optimal peak shape and resolution |
| Flow Rate | 0.8 mL/min (with post-column split to MS) | Controls retention time and separation |
| Column Temperature | 45 °C | Ensures reproducibility of retention times |
| Injection Volume | 10 µL | Standardized amount of sample for analysis |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficient ionization of the target ester |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |
| Monitored Transition | Analyte-specific (e.g., m/z 183 -> [product ion]) | Specific detection of the target compound |
| Collision Energy | Optimized for each transition | To produce characteristic and stable fragments |
Advanced Detection and Quantification Strategies
While LC-MS/MS is a primary tool, other advanced detection methods can be employed, particularly for derivatives of this compound or in specific analytical scenarios.
This compound itself has a relatively simple chromophore (the fluorophenyl group) and may not be suitable for highly sensitive quantification by UV-Vis spectrophotometry in complex matrices. However, this technique can be valuable if the compound is derivatized to introduce a strong chromophore. This is particularly useful for quantification in settings where mass spectrometry is not available.
The process involves a chemical reaction to attach a chromophoric tag to the molecule or a degradation product. For instance, hydrolysis of the ester to 2-(2-fluorophenyl)propionic acid, followed by reaction with a derivatizing agent that has a high molar absorptivity, would allow for sensitive detection.
Electrochemical detection offers a highly sensitive and selective alternative for compounds that are electrochemically active or can be derivatized into a redox-active species. nih.gov this compound is not inherently redox-active under typical conditions. However, a strategy could involve its conversion into a species that can be easily oxidized or reduced at an electrode surface.
For example, an electrochemical sensor could be developed by modifying an electrode (such as a glassy carbon electrode) with nanomaterials or polymers that can selectively interact with and catalyze the redox reaction of a derivative. nih.govnih.gov The measured current is proportional to the concentration of the analyte, allowing for quantification often with very low detection limits. mdpi.com
Impurity Profiling and Characterization in Synthetic Batches
Impurity profiling is a critical aspect of quality control, providing a detailed understanding of the byproducts and side products present in synthetically produced batches of this compound. unr.edu.arresearchgate.net
The synthesis of this compound, typically via the esterification of 2-(2-fluorophenyl)propionic acid with methanol, can lead to several potential impurities. These can arise from the starting materials, side reactions, or subsequent degradation.
Potential impurities may include:
Unreacted Starting Materials: Residual 2-(2-fluorophenyl)propionic acid.
Reagent-Related Impurities: Impurities originating from the methanol or the acid catalyst used.
Side Products: Isomeric impurities or products from competing reactions. For example, if the synthesis involves chloromethylation steps as seen in related syntheses, positional isomers could be a concern. google.com
Transesterification Products: If other alcohols are present as contaminants (e.g., ethanol), corresponding ethyl esters could form. nih.govresearchgate.net
The identification of these impurities relies heavily on techniques like GC-MS and LC-MS/MS, where the mass spectral data provides clues to the molecular weight and structure of the unknown compounds.
Table 2: Potential Byproducts in the Synthesis of this compound
| Impurity Name | Potential Origin | Analytical Detection Method |
| 2-(2-fluorophenyl)propionic acid | Unreacted starting material | LC-MS/MS, GC-MS (after derivatization) |
| Ethyl 2-(2-fluorophenyl)propanoate | Transesterification with ethanol (B145695) impurity | GC-MS, LC-MS/MS |
| Positional Isomers (e.g., Methyl 2-(3-fluorophenyl)propanoate) | Impurity in starting material | GC-MS, LC-MS/MS |
| Dimerization Products | Side reaction during synthesis | LC-MS/MS |
Once impurities are identified and structurally characterized (often using NMR and high-resolution mass spectrometry), the next crucial step is the development of pure analytical standards for these compounds. researchgate.net These standards are essential for:
Method Validation: To confirm the selectivity of the analytical method and its ability to separate the impurity from the main compound.
Accurate Quantification: To create calibration curves for the precise measurement of the impurity level in different batches.
Setting Specifications: To establish acceptable limits for each impurity in the final product, as mandated by regulatory agencies. unr.edu.ar
The synthesis of these standards can be a complex process, sometimes requiring multi-step synthetic routes to obtain the desired molecule with high purity. nih.gov The purity of the prepared standard is itself rigorously assessed before it can be used for quantitative purposes.
Applications in Materials Science and Industrial Chemistry Non Biological
Role as an Intermediate in Polymer Synthesis
The structure of Methyl 2-(2-fluorophenyl)propanoate lends itself to potential applications in polymer chemistry, primarily as a precursor to more complex molecules that can be incorporated into polymer chains.
Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases. wikipedia.org They are produced from fluorinated monomers and exhibit exceptional properties such as thermal stability and low surface energy. wikipedia.orggoogle.com While direct evidence of this compound being used as a monomer is scarce, it could theoretically be chemically modified to act as a monomer for the synthesis of specialty fluoropolymers. nih.gov For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be converted into other functional groups suitable for polymerization. The incorporation of the 2-fluorophenyl group into a polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, dielectric constant, and chemical resistance. google.com The synthesis of fluoropolymers can be achieved through various methods, including radical polymerization of fluoroalkenes. wikipedia.org
Polymer additives are substances added to a polymer to improve its properties. This compound could serve as a precursor for the synthesis of such additives. For example, it could be used to create plasticizers, flame retardants, or UV stabilizers. The fluorinated phenyl ring is a common feature in molecules designed for high-performance applications. researchgate.net For instance, fluorinated esters have been investigated as additives in electrolytes for batteries to improve their performance and stability. nih.gov While not directly involving the title compound, this demonstrates the potential utility of fluorinated esters in material applications.
Chemical Reagents and Catalysts
In the realm of synthetic organic chemistry, molecules with unique structural motifs are valuable as building blocks for creating diverse chemical libraries and as precursors for catalysts.
Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug candidates and other functional molecules. google.comnih.gov this compound, with its distinct substitution pattern, could be a valuable addition to such libraries. Its structure can be systematically modified to generate a series of related compounds with varying properties. The fluorophenyl group is a common feature in many biologically active compounds, and its presence in a screening library could increase the chances of identifying hits for various biological targets. nih.gov Commercial suppliers of chemical building blocks often include a wide variety of functionalized aromatic compounds for this purpose. smolecule.com
The carbon atom at the 2-position of the propanoate chain in this compound is a chiral center. If synthesized in an enantiomerically pure form, this compound could serve as a precursor for chiral ligands used in asymmetric catalysis. mdpi.com Chiral ligands are crucial for the synthesis of single-enantiomer drugs and other fine chemicals. scispace.commdpi.com The synthesis of enantiomerically pure 2-aryl-2-fluoropropanoic acids has been reported, highlighting the accessibility of chiral building blocks with this general structure. mdpi.com These chiral acids or their ester derivatives could be further functionalized to create ligands that can coordinate with metal centers to form highly selective catalysts.
Advanced Materials Development
The development of advanced materials with tailored properties is a key area of research in materials science. While direct applications of this compound in this area are not well-documented, its structure suggests potential contributions. For example, fluorinated compounds are used in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic properties. researchgate.net The incorporation of fluorine can influence the energy levels and stability of organic semiconductors. researchgate.net Furthermore, the development of fluorinated polymers for biomedical applications, such as in drug delivery and tissue engineering, is an active area of research where molecules like this compound could potentially serve as a starting material for more complex structures. mdpi.com
Interactive Data Table of Related Research Findings
| Compound/Material | Research Focus | Key Finding | Potential Relevance to this compound |
| Ethyl 2-Fluoro-2-(2-fluorophenyl)propanoate | Chiral Synthesis | Successful kinetic resolution to produce chiral 2-aryl-2-fluoropropanoic acids. mdpi.com | Demonstrates a pathway to obtaining enantiomerically pure forms, which could be used as precursors for chiral ligands. |
| Fluorinated Esters (general) | Battery Electrolyte Additives | Can reconfigure the coordination of Na+ solvated structures, improving battery performance. nih.gov | Suggests a potential application area for fluorinated esters in energy storage technologies. |
| Fluoropolymers | Material Properties | Exhibit high thermal, oxidative, and chemical resistance. wikipedia.org | The title compound could be a precursor to monomers for creating fluoropolymers with specialized properties. |
| Chemical Screening Libraries | Drug Discovery | Diverse molecular structures increase the probability of finding novel bioactive compounds. google.comnih.gov | As a unique fluorinated building block, it could be a valuable component of such libraries. |
Integration into Functional Coatings
There is no available research or documentation to support the integration of this compound into functional coatings. The development of functional coatings is a significant area of materials science, with a focus on imparting properties such as hydrophobicity, corrosion resistance, or specific optical characteristics to surfaces. However, the role, if any, of this specific compound in such applications has not been reported.
Applications in Optoelectronic Materials
Similarly, no data could be found regarding the application of this compound in optoelectronic materials. The design and synthesis of organic molecules for optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is an active field of research. However, there is no indication from available sources that this compound has been investigated for or utilized in these technologies.
It is important to note that the absence of information does not definitively preclude the possibility of such applications in undisclosed or future research. However, based on currently accessible scientific literature and industrial documentation, the materials science applications of this compound remain undocumented.
Future Research Directions and Outlook
Development of More Sustainable Synthetic Routes
The chemical industry is increasingly focusing on "green chemistry" to minimize its environmental impact. ijpsjournal.comyoutube.com This involves designing processes that reduce or eliminate the use of hazardous substances, maximize atom economy, and utilize renewable resources. youtube.comresearchgate.netnih.gov
Future research in the synthesis of Methyl 2-(2-fluorophenyl)propanoate and its analogs is expected to focus on several green chemistry principles:
Catalytic Approaches: A significant area of development is the use of catalytic rather than stoichiometric reagents to improve atom economy. youtube.com Research into enantioselective catalytic methods, such as asymmetric hydrovinylation followed by oxidation, has shown promise for producing 2-arylpropionic acids with high yields and enantioselectivities. acs.orgnih.govnih.gov Further exploration of novel catalysts, including biocatalysts like lipases from microorganisms, could lead to more efficient and environmentally friendly synthetic pathways. ijpsjournal.comresearchgate.net
Alternative Solvents: The use of safer, non-toxic solvents is a core principle of green chemistry. youtube.comnih.gov Research is ongoing into the use of water, supercritical fluids like carbon dioxide, and ionic liquids as alternatives to traditional volatile organic solvents. youtube.comamrita.edu
Renewable Feedstocks: Moving away from petroleum-based starting materials towards renewable resources is a key long-term goal. researchgate.netnih.gov
Energy Efficiency: The adoption of energy-efficient methods like microwave-assisted synthesis and flow chemistry can significantly reduce the energy consumption of chemical processes. youtube.comresearchgate.net
Exploration of Novel Reactivity Patterns
Understanding and exploiting the unique reactivity of organofluorine compounds is a continuous pursuit in organic chemistry. nih.gov The fluorine atom in this compound can significantly influence the molecule's electronic properties and, consequently, its chemical behavior.
Future research will likely delve into:
C-F Bond Activation: Developing new methods for the selective activation and functionalization of the carbon-fluorine bond could open up pathways to novel derivatives with unique properties.
Asymmetric Transformations: The development of new stereoselective fluorination techniques will continue to be a major research focus, enabling the precise synthesis of complex fluorinated molecules. numberanalytics.com
Photochemical and Electrochemical Reactions: The use of light (photochemistry) and electricity (electrochemistry) to drive reactions offers alternative and often milder conditions compared to traditional thermal methods. numberanalytics.comrsc.org Exploring the photochemical and electrochemical reactivity of this compound could lead to the discovery of new transformations and reaction mechanisms. wiley.com
Integration with Machine Learning for Reaction Prediction
The intersection of chemistry and artificial intelligence is a rapidly growing field. acs.org Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even discover new reactions. bohrium.comnih.gov
For this compound, future research could leverage machine learning for:
Predicting Reactivity: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. bohrium.com This can be particularly useful for predicting the behavior of fluorinated compounds, where reactivity can be difficult to intuit. nih.gov
Optimizing Synthesis: Machine learning algorithms can be used to explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing byproducts.
De Novo Drug Design: By learning the relationships between chemical structure and biological activity, ML models can be used to design novel molecules with desired therapeutic properties. nih.gov This could be applied to generate new derivatives of this compound with enhanced biological activity.
Expansion of Non-Biological Industrial Applications
While many 2-arylpropanoic acid derivatives find use in the pharmaceutical industry, the unique properties imparted by the fluorine atom in this compound could make it a valuable building block in materials science.
Potential future applications to be explored include:
Polymers and Materials: The incorporation of fluorinated moieties can enhance the thermal stability, chemical resistance, and other properties of polymers. Research into the use of this compound as a monomer or additive in polymerization reactions could lead to the development of new high-performance materials.
Liquid Crystals: The polarity and shape of fluorinated molecules can make them suitable for applications in liquid crystal displays.
Fine Chemicals: As a versatile synthetic intermediate, it can be used in the production of a wide range of fine chemicals for various industries, including agrochemicals and electronics. nih.gov
Advances in In Situ Spectroscopic Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics and mechanisms. shimadzu.com Advances in spectroscopic techniques are enabling more detailed and dynamic analysis of chemical transformations. acs.orgacs.org
Future research will likely see the increased application of in situ monitoring techniques to the synthesis of this compound:
FTIR and NMR Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction. rsc.orgnih.gov This allows for a deeper understanding of the reaction pathway and can help to identify and characterize transient species. researchgate.net
Mass Spectrometry: Real-time mass spectrometry techniques, such as probe electrospray ionization (PESI), can provide rapid monitoring of changes in molecular weight, offering another powerful tool for understanding reaction progress. shimadzu.com
Computational Chemistry: Combining experimental spectroscopic data with computational modeling, such as Density Functional Theory (DFT), can provide a more complete picture of the reaction mechanism. nih.govwalshmedicalmedia.comacs.org This integrated approach can be used to predict spectroscopic signatures and to rationalize observed reactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(2-fluorophenyl)propanoate in academic laboratories?
- Methodology : The compound can be synthesized via esterification of 2-(2-fluorophenyl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution of a brominated precursor (e.g., methyl 2-bromo-2-(2-fluorophenyl)propanoate) with appropriate nucleophiles may be employed, as seen in analogous fluorophenyl esters .
- Optimization : Reflux conditions (70–90°C) with anhydrous solvents improve yield and purity. Monitoring via TLC or GC-MS ensures reaction completion.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to identify fluorophenyl aromatic protons (δ 7.1–7.5 ppm) and ester carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 196.22 (C₁₀H₁₁FO₂) .
- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Strategy : Introduce substituents (e.g., amino, nitro, or halogens) at the phenyl or ester group to modulate electronic and steric effects. For example, adding a 3-amino group enhances interactions with enzyme active sites, as seen in related fluorophenyl esters .
- Evaluation : Test derivatives in in vitro assays (e.g., enzyme inhibition) and correlate results with computational docking studies (AutoDock Vina) to identify key binding motifs.
Q. How can discrepancies in reported biological activities of fluorophenyl esters be resolved?
- Approach :
Comparative Studies : Use standardized assays (e.g., MIC for antimicrobial activity) across derivatives.
Structural Validation : Confirm purity (>95% via HPLC) to rule out impurity-driven effects .
Mechanistic Profiling : Combine in silico ADMET predictions (SwissADME) with in vivo pharmacokinetics to distinguish intrinsic activity from metabolic artifacts .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- DFT Calculations : Gaussian 16 can model electrophilic substitution pathways at the fluorophenyl ring. Basis sets (e.g., B3LYP/6-311+G(d,p)) predict regioselectivity in halogenation or cross-coupling reactions .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to optimize reaction conditions for ester hydrolysis or transesterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
